molecular formula C28H40O9 B019506 Cynapanoside A CAS No. 109972-32-9

Cynapanoside A

货号: B019506
CAS 编号: 109972-32-9
分子量: 520.6 g/mol
InChI 键: RZJAWQPCJQGGPS-HZXVBAKSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cynapanoside A is a C21 steroidal glycoside naturally occurring in the traditional medicinal plant Cynanchum paniculatum (Bunge) Kitagawa . This high-purity compound is offered for scientific investigation into its multifaceted pharmacological potential. Recent research highlights Cynapanoside A as a promising candidate for metabolic and renal disease research. A 2022 study demonstrated its potent protective effects against obesity-induced diabetic nephropathy (DN) in vivo . The compound was shown to significantly ameliorate renal dysfunction, as evidenced by the reduction of elevated blood urea nitrogen (BUN), urine albumin, and creatinine levels in high-fat diet-fed mice. Furthermore, Cynapanoside A treatment strongly attenuated key histological damage in the kidney, including glomerular enlargement, sclerosis, and collagen deposition . The mechanistic underpinnings of Cynapanoside A's activity point to its role in modulating TRIM31 signaling . Research indicates that its renoprotective effects are mediated through the amelioration of TRIM31-mediated inflammation, lipid synthesis, and fibrosis . The compound exhibits confirmed anti-inflammatory, anti-fibrotic, and anti-dyslipidemia capacities in metabolic stress models. Intriguingly, these protective effects were almost abolished upon TRIM31 ablation, establishing TRIM31 expression as a crucial requirement for its biological activity . This makes Cynapanoside A a valuable tool compound for probing this specific pathway. Primary Research Applications: • Investigation into obesity-induced diabetic nephropathy and associated kidney diseases. • Study of TRIM31-mediated mechanisms in metabolic disorders. • Exploration of anti-fibrotic and anti-inflammatory therapeutic strategies. • Research on podocyte loss and renal lipid metabolism. Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

109972-32-9

分子式

C28H40O9

分子量

520.6 g/mol

IUPAC 名称

(4S,5R,8S,12S,13S,16S,19R,22R)-12-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

InChI

InChI=1S/C28H40O9/c1-14-25(30)20(32-4)11-22(35-14)36-17-7-8-27(2)16(9-17)10-19(29)23-18(27)6-5-15-12-33-28(3)24(15)21(13-34-28)37-26(23)31/h10,12,14,17-25,29-30H,5-9,11,13H2,1-4H3/t14-,17+,18+,19+,20-,21-,22+,23+,24-,25-,27+,28+/m1/s1

InChI 键

RZJAWQPCJQGGPS-HZXVBAKSSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4C(C=C3C2)O)C)C)OC)O

手性 SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4[C@H](C=C3C2)O)C)C)OC)O

规范 SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4C(C=C3C2)O)C)C)OC)O

同义词

cynapanoside A

产品来源

United States

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues from Cynanchum paniculatum

The plant produces several C21 steroidal glycosides with varying bioactivities. Key comparisons include:

Table 1: Comparison of Cynapanoside A with Analogues from C. paniculatum
Compound Structural Features Bioactivity Reference
Cynapanoside A C21 steroidal core with specific glycosylation Anti-TMV (strong), anti-diabetic nephropathy (TRIM31 modulation)
Paniculatumoside H New C21 glycoside with distinct sugar moieties Moderate cytotoxicity against SMMC-7721 cells; no significant anti-TMV activity
Cynatratoside A Known C21 glycoside Weak anti-TMV activity; no cytotoxicity against tested cancer cell lines
Cynapanoside C Similar glycosylation to Cynapanoside A Targets neurotoxicity pathways (e.g., cholinergic synapses) in snakebites
Key Observations:
  • Anti-TMV Activity: Cynapanoside A outperforms Paniculatumoside H and Cynatratoside A, suggesting glycosylation patterns and steroidal backbone modifications are critical for antiviral efficacy .
  • Diverse Therapeutic Targets: While Cynapanoside A and Cynapanoside C share structural similarities, their bioactivities diverge. Cynapanoside A targets metabolic and viral pathways, whereas Cynapanoside C modulates neurotoxicity-related pathways (e.g., acetylcholine receptors) .

Comparison with Analogues from Other Species

C21 steroidal glycosides from related species also exhibit overlapping and distinct properties:

Table 2: Cross-Species Comparison of C21 Steroidal Glycosides
Compound Source Bioactivity Contrast with Cynapanoside A Reference
Glaucogenin C Cynanchum glaucescens Anti-tumor, anti-inflammatory Lacks anti-TMV activity; shared cytotoxicity
Sarcostin Cynanchum sarcomedium Neuroprotective effects Targets neural pathways; no antiviral role
Tomentolide A Cynanchum tomentosum Anti-inflammatory, anti-arthritic Similar anti-inflammatory effects but distinct mechanisms
Key Observations:
  • Mechanistic Divergence: Glaucogenin C and Cynapanoside A both exhibit anti-inflammatory effects but differ in primary targets (e.g., TRIM31 vs. NF-κB pathways) .
  • Species-Specific Bioactivity : Sarcostin and Tomentolide A highlight how ecological adaptations of Cynanchum species drive functional specialization in their secondary metabolites.

常见问题

Q. How can researchers standardize protocols for Cynapanoside A studies to enhance cross-institutional collaboration?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Metadata : Document extraction solvents, LC-MS parameters, and cell culture conditions using ISA-Tab format.
  • Reference Standards : Use certified Cynapanoside A (≥98% purity) from accredited suppliers (e.g., NIST/Phytolab).
    Publish negative results to reduce publication bias .

Q. Tables for Reference

Parameter Recommended Method Key Citations
QuantificationUPLC-QTOF-MS (ESI⁻ mode)
Synergy ValidationChou-Talalay Combination Index
PharmacokineticsRadiolabeled tracing + LC-MS
Structural Elucidation2D NMR (HSQC, HMBC) + X-ray crystallography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cynapanoside A
Reactant of Route 2
Cynapanoside A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。